molecular formula C17H21N3O3S B2399350 1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034387-74-9

1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No. B2399350
CAS RN: 2034387-74-9
M. Wt: 347.43
InChI Key: VPSSBGPHYRKOCG-UHFFFAOYSA-N
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Description

1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as BZPE, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BZPE is a small molecule that has shown promising results in various preclinical studies for the treatment of several diseases.

Scientific Research Applications

Anticancer Activity

1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been used as a starting material for synthesizing novel sulfones with biologically active moieties. These derivatives have shown in vitro anticancer activity against breast cancer cell lines (MCF7), highlighting their potential for developing new anticancer agents (Bashandy et al., 2011).

Antimicrobial Evaluation

The compound also serves as a precursor in the synthesis of novel pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups. Some of these derivatives have exhibited antimicrobial activities exceeding that of reference drugs, indicating the compound's utility in developing new antimicrobial agents (Alsaedi et al., 2019).

Synthesis of Heterocycles with Antimicrobial Properties

Research has explored the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, treated with 4-acetyl benzene sulfonyl chloride among others, to furnish compounds with potential antimicrobial properties (El‐Emary et al., 2002).

Electrochemical Synthesis of Derivatives

Electrochemical synthesis involving 1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been reported, leading to the production of new mono and di-substituted hydroquinone and benzoquinone derivatives. This method presents an efficient way to create compounds with potential biological activities (Nematollahi et al., 2014).

properties

IUPAC Name

1-(4-benzylsulfonylpiperidin-1-yl)-2-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-17(13-20-10-4-9-18-20)19-11-7-16(8-12-19)24(22,23)14-15-5-2-1-3-6-15/h1-6,9-10,16H,7-8,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSSBGPHYRKOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)CN3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

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